1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
CAS No.: 1129541-09-8
Cat. No.: VC2566306
Molecular Formula: C7H3BrF4O
Molecular Weight: 259 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1129541-09-8 |
---|---|
Molecular Formula | C7H3BrF4O |
Molecular Weight | 259 g/mol |
IUPAC Name | 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |
Standard InChI Key | YSQUMHZTWVFXKK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)Br)OC(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1F)Br)OC(F)(F)F |
Introduction
Chemical Identity and Properties
Basic Information
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is identified by the CAS registry number 1129541-09-8 and has the molecular formula C₇H₃BrF₄O . The compound is also known by alternative names including 3-bromo-5-fluorophenyl trifluoromethyl ether and 3-bromo-5-fluorotrifluoromethoxybenzene . The systematic IUPAC naming ensures proper identification in scientific literature and regulatory documentation.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1129541-09-8 |
Molecular Formula | C₇H₃BrF₄O |
Molecular Weight | 258.996 g/mol |
MDL Number | MFCD22551456 |
InChI Key | YSQUMHZTWVFXKK-UHFFFAOYSA-N |
InChI Code | 1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |
Physical Properties
Table 2: Physical Properties
Structural Characteristics
The molecular structure of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene features a benzene ring with three distinct substituents: a bromine atom at position 1, a fluorine atom at position 3, and a trifluoromethoxy group (-OCF₃) at position 5. This substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing nature of the halogen substituents.
The presence of the trifluoromethoxy group contributes significantly to the compound's lipophilicity, while the bromine atom at position 1 serves as a reactive site for various synthetic transformations, particularly cross-coupling reactions. The fluorine at position 3 enhances metabolic stability in biological systems and modifies the electronic properties of the aromatic ring.
Reactivity and Chemical Behavior
The reactivity profile of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is largely determined by the bromine substituent, which serves as a leaving group in various transition metal-catalyzed coupling reactions. The compound can participate in numerous synthetic transformations:
Cross-Coupling Reactions
The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids and esters
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
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Sonogashira coupling with terminal alkynes
These reactions enable the formation of carbon-carbon bonds, facilitating the incorporation of this structure into more complex molecules.
Nucleophilic Aromatic Substitution
Despite the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, which typically activate the ring toward nucleophilic aromatic substitution, these reactions are less common for this compound compared to coupling reactions.
Applications
Pharmaceutical Research
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene serves as an important building block in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms in the structure increases lipophilicity and metabolic stability of resulting drug candidates.
The compound is utilized in the synthesis of:
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Enzyme inhibitors
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Receptor modulators
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Anti-inflammatory agents
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Central nervous system therapeutics
The trifluoromethoxy group, in particular, has gained significant attention in drug design due to its ability to enhance bioavailability and membrane permeability of drug molecules.
Agrochemical Development
In agrochemical research, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene serves as a precursor for the synthesis of:
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Insecticides
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Fungicides
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Herbicides
The halogenated structure contributes to the environmental persistence and biological activity of resulting agrochemical products.
Materials Science
The compound may also find applications in materials science, particularly in the development of:
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Liquid crystals
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Specialty polymers
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Electronic materials
Structural Analogs and Related Compounds
Several structural analogs of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene have been reported with varying substitution patterns:
Table 3: Structural Analogs
Compound | CAS Number | Similarity | Structural Difference |
---|---|---|---|
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | 0.97 | Difluoromethoxy vs. trifluoromethoxy |
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 168971-68-4 | 0.90 | Different substitution pattern |
1-Bromo-3-Methoxy-5-(trifluoromethoxy)benzene | 1330750-28-1 | 0.89 | Methoxy vs. fluoro group |
3-Bromo-5-(trifluoromethoxy)phenol | 1197239-47-6 | 0.89 | Hydroxyl vs. fluoro group |
These analogs may exhibit similar chemical properties but possess distinct reactivity profiles and applications based on their structural differences .
Supplier | Catalog Number | Standard Purity | Packaging Options |
---|---|---|---|
Manchester Organics | D15872 | 95% | Custom packaging available |
Ambeed | AMBH95E0859A | 95% | Various sizes |
Sigma-Aldrich (via Ambeed) | AMBH95E0859A | 95% | Research quantities |
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